molecular formula C17H27NO B3852258 N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

Cat. No.: B3852258
M. Wt: 261.4 g/mol
InChI Key: QBSFMVVHRORGNQ-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is an organic compound with a complex structure It belongs to the class of amines and is characterized by the presence of a butoxyphenyl group attached to a methylprop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine typically involves multiple steps. One common method includes the reaction of 4-butoxybenzyl chloride with N-ethyl-2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors that regulate cellular functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-butoxyphenyl)methylamine: Shares a similar butoxyphenyl group but differs in the amine structure.

    N-(4-butoxyphenyl)-6-chloro-2-methyl-4-quinolinamine: Contains a butoxyphenyl group and a quinoline moiety, offering different biological activities.

Uniqueness

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a butoxyphenyl group with an ethyl-2-methylprop-2-en-1-amine backbone allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-5-7-12-19-17-10-8-16(9-11-17)14-18(6-2)13-15(3)4/h8-11H,3,5-7,12-14H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFMVVHRORGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN(CC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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